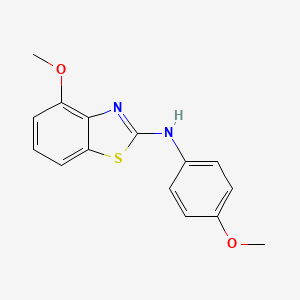

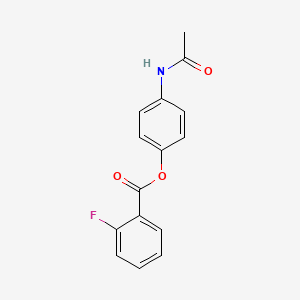

4-acetamidophenyl 2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetamidophenyl 2-fluorobenzoate” is a compound that consists of two main components: 4-acetamidophenol and 2-fluorobenzoate . 4-acetamidophenol, also known as Acetaminophen, is a common over-the-counter medication used to relieve pain and reduce fever . 2-fluorobenzoate is an aromatic organic compound with the formula FC6H4CO2H .

Synthesis Analysis

The synthesis of “4-acetamidophenyl 2-fluorobenzoate” involves complex chemical reactions. The enzymatic defluorination of fluorine-containing compounds has gained increasing attention recently . The defluorination reactions of aliphatic and aromatic compounds containing fluorine by native enzymes, including fluoroacetate dehalogenase, fluoroacetate-specific defluorinase, 4-fluorobenzoate dehalogenase, defluorinating enoyl-CoA hydratase/hydrolase, 4-fluorophenol monooxygenase, and peroxygenase-like LmbB2 have been reviewed .Molecular Structure Analysis

The molecular structure of “4-acetamidophenyl 2-fluorobenzoate” can be understood by analyzing its components. The molecular formula of 4-acetamidophenol is CH3CONHC6H4OH , and that of 2-fluorobenzoate is C7H4FO2 .Chemical Reactions Analysis

The chemical reactions involving “4-acetamidophenyl 2-fluorobenzoate” are complex and involve several steps. The defluorination mechanism of two enzymes is quite different from each other. In the reaction catalyzed by 4-fluorobenzoate dehalogenase, defluorination of 4-fluorobenzoate is directly conducted without the structural transformation .Orientations Futures

The future directions in the study of “4-acetamidophenyl 2-fluorobenzoate” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. The enzymatic defluorination of fluorine-containing compounds, including “4-acetamidophenyl 2-fluorobenzoate”, is a topic of increasing interest .

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit cyclooxygenase-2 (cox-2), an enzyme involved in inflammation and pain .

Mode of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination . This process involves the cleavage of carbon-fluorine bonds, which are the strongest bonds in organic chemistry .

Biochemical Pathways

Fluorinated compounds like 4-acetamidophenyl 2-fluorobenzoate can be involved in enzymatic defluorination reactions . For instance, 4-fluorobenzoate can be defluorinated by enzymes such as 4-fluorobenzoate dehalogenase . The defluorination of 4-fluorobenzoate leads to the formation of 3-fluoro-cis,cis-muconate, which can further undergo cycloisomerization to form 4-fluoromuconolactone .

Pharmacokinetics

The transient modification of active drug structures to enhance their efficient delivery is a widely practiced method . This suggests that the compound could potentially be modified to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have shown potent anti-inflammatory activity . This suggests that 4-acetamidophenyl 2-fluorobenzoate could potentially exert anti-inflammatory effects.

Action Environment

The action of 4-acetamidophenyl 2-fluorobenzoate can be influenced by various environmental factors. For instance, fluorinated compounds are known to be persistent in the environment and can accumulate in the human body . This could potentially affect the action, efficacy, and stability of the compound.

Propriétés

IUPAC Name |

(4-acetamidophenyl) 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZOPYZZOYMDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl 2-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6500109.png)

![ethyl 5-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methoxy)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6500112.png)

![(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6500124.png)

![2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6500131.png)

![[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6500140.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6500142.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6500149.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6500175.png)

![N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide](/img/structure/B6500196.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide](/img/structure/B6500199.png)

![6-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6500207.png)